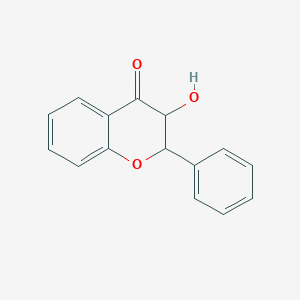

3-hydroxy-2-phenylchroman-4-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,14-15,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDFEBOUHSBQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924746 | |

| Record name | 3-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621-55-2, 124191-32-8 | |

| Record name | Flavanon-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001621552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydrohydroxy-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124191328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-2-phenylchroman-4-one and its Synonyms

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity commonly referred to as "3-hydroxy-2-phenylchroman-4-one," with a primary focus on its most prominent synonym, 3-hydroxyflavone . We will first address a critical point of nomenclature ambiguity to ensure clarity for the scientific community. The guide will then delve into the chemical synthesis, physicochemical properties, and diverse biological activities of 3-hydroxyflavone, supported by detailed experimental protocols and data. Furthermore, we will explore its applications in drug development and as a fluorescent probe, providing field-proven insights and explaining the rationale behind experimental choices. This document is intended to be a valuable resource for researchers and professionals working with this versatile molecule.

Clarification of Chemical Nomenclature: Chroman vs. Chromone

A crucial point of ambiguity arises from the term "3-hydroxy-2-phenylchroman-4-one." The suffix "-an" in "chroman" implies a saturated heterocyclic ring, specifically at the C2-C3 position. However, the vast majority of scientific literature and commercially available compounds under this general name refer to a structure with a double bond between C2 and C3. This unsaturated backbone is correctly termed a chromone .

Therefore, the scientifically accurate and most commonly understood synonym is 3-hydroxy-2-phenylchromen-4-one , which belongs to the flavonol subclass of flavonoids. To avoid ambiguity, this guide will use the widely accepted trivial name 3-hydroxyflavone or its IUPAC name.

Key Synonyms and Identifiers:

| Synonym/Identifier | Value | Source |

| Common Name | 3-Hydroxyflavone | [1] |

| Systematic IUPAC Name | 3-Hydroxy-2-phenyl-4H-1-benzopyran-4-one | [2] |

| Other Names | Flavon-3-ol, 3-HF, 3-Hydroxy-2-phenylchromone | [2] |

| CAS Number | 577-85-5 | |

| Molecular Formula | C₁₅H₁₀O₃ | [2] |

| Molecular Weight | 238.24 g/mol |

Chemical Synthesis of 3-Hydroxyflavone

3-Hydroxyflavone is a synthetic compound, not naturally found in plants, but it forms the backbone of all naturally occurring flavonols.[1] The most versatile and straightforward method for its synthesis is the Algar-Flynn-Oyamada (AFO) reaction . This reaction involves the oxidative cyclization of a chalcone to form a flavonol.[2]

The Algar-Flynn-Oyamada (AFO) Reaction

The AFO reaction transforms a 2'-hydroxychalcone into a flavonol using hot alkaline hydrogen peroxide.[1] The reaction proceeds through a two-stage mechanism, starting with the formation of a dihydroflavonol, which is then oxidized to the flavonol.[2]

Caption: General workflow of the Algar-Flynn-Oyamada reaction.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methodologies for the synthesis of 3-hydroxyflavone derivatives.[3][4]

Part A: Synthesis of 2'-Hydroxychalcone

-

Reactant Preparation: In a round-bottom flask, dissolve 0.1 moles of o-hydroxy acetophenone in 150 ml of ethanol.

-

Base Addition: Add 30 ml of 50% potassium hydroxide solution to the flask.

-

Aldehyde Addition: To this mixture, add 0.12 moles of benzaldehyde.

-

Reaction: Reflux the mixture on a water bath for 1 hour and then let it stand overnight.

-

Precipitation: Pour the resulting solution into crushed ice and acidify with hydrochloric acid.

-

Isolation: The precipitate (2'-hydroxychalcone) is separated by filtration and recrystallized from acetone.

Part B: Synthesis of 3-Hydroxyflavone (AFO Reaction)

-

Suspension: Suspend 0.01 moles of the synthesized chalcone in 85 ml of ethanol in a flask with stirring.

-

Base Addition: Add 10 ml of 20% aqueous sodium hydroxide.

-

Oxidant Addition: Carefully add 18 ml of 30% hydrogen peroxide over a period of 30 minutes.

-

Reaction: Stir the reaction mixture for 3.5 hours at 30°C.

-

Precipitation: Pour the mixture into crushed ice containing 5 N hydrochloric acid.

-

Isolation and Purification: Filter the precipitate, wash with water, dry, and recrystallize from ethyl acetate to obtain pure 3-hydroxyflavone.[3]

Biological Activities and Therapeutic Potential

3-hydroxyflavone exhibits a wide range of pharmacological properties, making it a molecule of significant interest in drug development.[5] Its biological activities are largely attributed to its chemical structure, particularly the 3-hydroxyl group in conjugation with the 4-keto group and the C2-C3 double bond, which provides a highly resonant system and chelating ability.[6]

Antioxidant Activity

3-hydroxyflavone is a potent antioxidant, capable of scavenging free radicals and protecting against oxidative stress.[5][7] This activity is central to many of its other therapeutic effects.

DPPH Radical Scavenging Assay Protocol: [8][9]

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a stock solution of 3-hydroxyflavone in methanol and create a series of dilutions.

-

Use ascorbic acid or quercetin as a positive control.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the 3-hydroxyflavone dilutions or control to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Anti-inflammatory and Anticancer Activities

3-hydroxyflavone has demonstrated significant anti-inflammatory and anticancer properties.[5][10] It can modulate various signaling pathways involved in inflammation and carcinogenesis. For example, in renal cells, 3-hydroxyflavone has been shown to elicit a protective effect against nicotine-associated cytotoxicity via the PKA/CREB/MnSOD pathway.[11]

Caption: The PKA/CREB/MnSOD signaling pathway activated by 3-hydroxyflavone.[11]

In the context of cancer, 3-hydroxyflavone has shown antitumor activity against various cancer cell lines, including lung cancer, melanoma, and leukemia.[12]

Enzyme Inhibition

3-hydroxyflavone and its derivatives are known to interact with and inhibit various enzymes. A notable example is their interaction with Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. 3-hydroxyflavone has been shown to be a weak inhibitor of CYP3A4.[13]

CYP3A4 Inhibition Assay (Simplified Protocol): [14]

-

Materials: Human liver microsomes (source of CYP3A4), a fluorescent or chromogenic CYP3A4 substrate, NADPH regenerating system, and 3-hydroxyflavone.

-

Procedure:

-

Pre-incubate the human liver microsomes with various concentrations of 3-hydroxyflavone.

-

Initiate the enzymatic reaction by adding the substrate and the NADPH regenerating system.

-

Incubate at 37°C for a specific time.

-

Stop the reaction and measure the formation of the product using a plate reader (fluorescence or absorbance).

-

-

Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Application as a Fluorescent Probe

A unique property of 3-hydroxyflavone is its excited-state intramolecular proton transfer (ESIPT) effect, which makes it a valuable fluorescent probe.[1] This phenomenon results in dual fluorescence emission, with a normal blue-violet emission and a tautomer green emission.[1] The ratio and intensity of these emissions are sensitive to the microenvironment, such as solvent polarity and hydrogen bonding.[15][16]

This property allows 3-hydroxyflavone and its derivatives to be used as probes to study membranes, protein binding, and the presence of metal ions.[15][17]

Fluorescence Spectroscopy Protocol for Protein Binding: [18]

-

Sample Preparation:

-

Prepare a stock solution of 3-hydroxyflavone in a suitable solvent like ethanol.

-

Prepare a solution of the protein of interest (e.g., Human Serum Albumin) in a buffer.

-

-

Titration:

-

In a cuvette, place the protein solution.

-

Incrementally add small aliquots of the 3-hydroxyflavone solution.

-

-

Spectral Acquisition:

-

Data Analysis:

-

Analyze the changes in the fluorescence intensity and wavelength of both the protein's intrinsic fluorescence (if any) and the dual emission of 3-hydroxyflavone to determine binding constants and characterize the binding site.

-

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of 3-hydroxyflavone and its derivatives.[20][21]

General HPLC Protocol: [20]

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with a small amount of formic acid to improve peak shape.

-

Detection: UV detection at a wavelength where 3-hydroxyflavone has maximum absorbance (around 285 nm and 340 nm).[21]

-

Quantification: A calibration curve is generated using a series of standard solutions of known concentrations.

Conclusion

3-hydroxyflavone, the correct and most common synonym for the ambiguous "3-hydroxy-2-phenylchroman-4-one," is a molecule with a rich chemical and biological profile. Its straightforward synthesis, potent antioxidant and biological activities, and unique fluorescence properties make it a valuable tool for researchers in chemistry, biology, and medicine. This guide has provided a comprehensive overview of its key aspects, from fundamental chemistry to practical applications, with the aim of facilitating further research and development in this exciting area.

References

-

An Overview of Pharmacological Activities and Beneficial Effects of 3‐Hydroxyflavone. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- Jayashree, B. S., et al. (2008). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Pharmacologyonline, 3, 586-595.

-

PubChem. (n.d.). 3-Hydroxyflavone. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

- Bhattacharyya, S., & Hatua, K. (2014). Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction. RSC Advances, 4(35), 18228-18237.

- Bhattacharyya, S., & Hatua, K. (2014). Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction. RSC Advances, 4(35), 18228-18237.

-

Wikipedia. (n.d.). 3-Hydroxyflavone. Retrieved January 15, 2026, from [Link]

-

An Overview of Pharmacological Activities and Beneficial Effects of 3‐Hydroxyflavone. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- BenchChem. (2025).

- Monti, D., et al. (2006). Selective reversed-phase liquid chromatography method for the kinetic investigation of 3-hydroxyflavone photostability.

- Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism: Computational and other Studies. (2024). Beilstein Archives.

-

Suggestions of biological activities for 3-hydroxyflavone at Pa > 79.8%. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- General procedure for the synthesis of 3-hydroxyflavone ligands. (n.d.). ScienceDirect.

- Recent Advances on 3-Hydroxyflavone Derivatives: Structures and Properties. (2025).

-

Flavonoids as CYP3A4 Inhibitors In Vitro. (2021). PMC. Retrieved January 15, 2026, from [Link]

- (PDF) Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. (2025).

-

Inhibition assays for the reactions: a) 3,7-dihydroxyflavone →... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- An In-Depth Technical Guide to the Antioxidant Potential of 7,4'-Dimethoxy-3-hydroxyflavone. (2025). BenchChem.

- A Comparative Guide to the Enzyme Inhibitory Potential of Dihydroxyflavones. (2025). BenchChem.

- Comparing the antioxidant activity of 7,4'-Dimethoxy-3-hydroxyflavone with other antioxidants. (2025). BenchChem.

- Synthesis, structure and prooxidant activity of 3-hydroxyflavone complexes with Cu(II). (2022). Journal of Chemical Technology and Metallurgy, 57(2), 223-233.

- Differential roles of 3-Hydroxyflavone and 7-Hydroxyflavone against nicotine-induced oxidative stress in rat renal proximal tubule cells. (2017). PLOS ONE, 12(6), e0179777.

- 3-Hydroxyflavone derivatives synthesized by a new simple method as chemosensors for cyanide anions. (2016). RSC Advances, 6(81), 77809-77813.

- Flavone and Hydroxyflavones Are Ligands That Bind the Orphan Nuclear Receptor 4A1 (NR4A1). (2023). MDPI.

-

Differential roles of 3-Hydroxyflavone and 7-Hydroxyflavone against nicotine-induced oxidative stress in rat renal proximal tubule cells. (2017). PubMed. Retrieved January 15, 2026, from [Link]

- Application Notes and Protocols: 3,7-Dihydroxyflavone as a Fluorescent Probe. (2025). BenchChem.

-

3-Hydroxyflavone derivatives: promising scaffolds for fluorescent imaging in cells. (2021). PMC. Retrieved January 15, 2026, from [Link]

- 3-Hydroxyflavone derivatives: promising scaffolds for fluorescent imaging in cells. (2021). Semantic Scholar.

-

3-Hydroxyflavone – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]

- Phytochemicals in Food – Uses, Benefits & Food Sources. (2026). Ask Ayurveda.

- Study of the Antioxidant Activity of Synthetic 3-hydroxyflavone Derivatives by DPPH and Hydrogen Peroxide Methods. (2025).

- Study of the Antioxidant Activity of Synthetic 3-hydroxyflavone Derivatives by DPPH and Hydrogen Peroxide Methods. (2023). French-Ukrainian Journal of Chemistry, 11(2), 19-30.

-

Fluorescence emission spectra of (a) 3-hydroxyflavone (3-HF) and (b)... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- Fluorescence excitation of isolated, jet-cooled 3-hydroxyflavone. (1989). Chemical Physics Letters, 161(4-5), 275-280.

- Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. (2025). MDPI.

- Time-resolved and steady-state fluorescence studies of the excited-state proton transfer in 3-hydroxyflavone and 3-hydroxychromone. (1982). Journal of the American Chemical Society, 104(12), 3520-3522.

- Fluorescence Test for Flavonols. (1968). Analytical Chemistry, 40(1), 168-169.

-

Structures of 3-hydroxyflavone (3-HF) (or 3-hydroxy-2-phenyl-... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. (2021). MDPI.

-

Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes. (2020). PMC. Retrieved January 15, 2026, from [Link]

-

3-Hydroxyflavone. (n.d.). Human Metabolome Database. Retrieved January 15, 2026, from [Link]

-

Glycosylation of 3-Hydroxyflavone, 3-Methoxyflavone, Quercetin and Baicalein in Fungal Cultures of the Genus Isaria. (2018). PMC. Retrieved January 15, 2026, from [Link]

- Extraction and Characterization of Flavanol-Rich Nutraceuticals Based on High-Performance Liquid Chromatography. (2022). University of Barcelona.

Sources

- 1. Algar-Flynn-Oyamada Reaction (Chapter 1) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. An Overview of Pharmacological Activities and Beneficial Effects of 3‐Hydroxyflavone: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. Differential roles of 3-Hydroxyflavone and 7-Hydroxyflavone against nicotine-induced oxidative stress in rat renal proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycosylation of 3-Hydroxyflavone, 3-Methoxyflavone, Quercetin and Baicalein in Fungal Cultures of the Genus Isaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flavonoids as CYP3A4 Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 3-Hydroxyflavone derivatives: promising scaffolds for fluorescent imaging in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. scispace.com [scispace.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Selective reversed-phase liquid chromatography method for the kinetic investigation of 3-hydroxyflavone photostability - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Natural Sources, Isolation, and Characterization of 3-Hydroxy-2-phenylchroman-4-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-phenylchroman-4-one, a member of the isoflavanone class of flavonoids, is a naturally occurring phytochemical with a range of reported biological activities. Isoflavanones are structurally related to the more common isoflavones but lack the C2-C3 double bond, which influences their stereochemistry and biological properties. This technical guide provides a comprehensive overview of the natural sources of 3-hydroxy-2-phenylchroman-4-one and related isoflavanones. It details the methodologies for their extraction, isolation, and purification from plant matrices, with an emphasis on the rationale behind the selection of specific techniques. Furthermore, this guide covers the analytical methods employed for the structural elucidation and characterization of the isolated compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, pharmacology, and medicinal chemistry.

Introduction: The Significance of 3-Hydroxy-2-phenylchroman-4-one

Flavonoids are a large and diverse group of polyphenolic compounds ubiquitously found in plants.[1][2] They are synthesized via a branch of the phenylpropanoid pathway and are categorized into several subclasses, including flavones, flavonols, flavanones, isoflavones, and anthocyanidins.[3] Isoflavonoids, which include isoflavones and their reduced derivatives, isoflavanones, are distinguished by the migration of the B-ring from the C2 to the C3 position of the heterocyclic C-ring.[4][5]

3-Hydroxy-2-phenylchroman-4-one belongs to the isoflavanone subclass, which is characterized by a saturated C2-C3 bond in the chroman ring. This structural feature introduces a chiral center at C2, leading to the existence of enantiomeric forms in nature. The presence of a hydroxyl group at the C3 position further diversifies the chemical properties and biological activities of these compounds.[3]

Isoflavonoids, in general, are recognized for their potential health benefits, which are attributed to their antioxidant, anti-inflammatory, and phytoestrogenic properties.[6][7][8] While isoflavones like genistein and daidzein from soy have been extensively studied, isoflavanones such as 3-hydroxy-2-phenylchroman-4-one are less characterized, representing a promising area for phytochemical and pharmacological research. This guide aims to provide a detailed technical overview to facilitate further investigation into this class of compounds.

Natural Sources of 3-Hydroxy-2-phenylchroman-4-one and Related Isoflavanones

The primary natural sources of isoflavonoids are plants belonging to the Fabaceae (legume) family.[4][6][9] While soybeans are the most well-known source of isoflavones, a variety of other legumes also contain significant quantities of these compounds.[4][10]

Key Plant Families and Genera:

-

Fabaceae (Leguminosae): This is the most prominent family for isoflavonoid content.

-

Soybeans (Glycine max): A rich source of the isoflavones daidzein and genistein, which can be precursors to isoflavanones.[4][9]

-

Red Clover (Trifolium pratense): Contains formononetin and biochanin A.[9]

-

Chickpeas (Cicer arietinum): A source of biochanin A.[4]

-

Alfalfa (Medicago sativa): Contains formononetin.[4]

-

Other Genera: Species within Genista and Ononis have also been identified as containing isoflavones and are potential sources of isoflavanones.[6][11]

-

While specific data on the concentration of 3-hydroxy-2-phenylchroman-4-one in these sources is limited in broadly available literature, the presence of isoflavone precursors suggests that these plants are logical starting points for isolation studies. The concentration and specific types of isoflavonoids can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed.

Extraction and Isolation: A Step-by-Step Methodological Approach

The isolation of 3-hydroxy-2-phenylchroman-4-one from natural sources is a multi-step process that involves extraction, fractionation, and purification. The choice of methodology is dictated by the chemical properties of the target molecule, particularly its polarity.

Rationale for Method Selection

The presence of hydroxyl groups on the isoflavanone skeleton imparts a degree of polarity to the molecule. However, the overall structure, with its two phenyl rings, provides significant nonpolar character. This amphipathic nature guides the selection of solvents and chromatographic techniques. The goal is to separate the moderately polar isoflavanones from highly polar compounds (sugars, amino acids) and nonpolar compounds (lipids, chlorophylls).

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of 3-hydroxy-2-phenylchroman-4-one from a plant source.

Sources

- 1. researchgate.net [researchgate.net]

- 2. wjpls.org [wjpls.org]

- 3. researchgate.net [researchgate.net]

- 4. Isoflavone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]

- 8. Soy isoflavone: The multipurpose phytochemical (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zoe.com [zoe.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Mechanisms of 3-Hydroxy-2-phenylchromen-4-one

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: The 3-Hydroxyflavone Scaffold - A Privileged Structure in Biology

The 3-hydroxy-2-phenylchromen-4-one, commonly known as 3-hydroxyflavone or flavonol, represents a core chemical scaffold found in a vast array of naturally occurring flavonoid compounds.[1] Flavonoids are polyphenolic secondary metabolites in plants, recognized for their significant roles in human health and disease.[2][3] The unique structural arrangement of the 3-hydroxyflavone, featuring a hydroxyl group at the C3 position of the C-ring, imparts a distinct set of physicochemical properties that govern its interactions within biological systems.[2][4] This guide provides a detailed exploration of the molecular mechanisms through which this scaffold exerts its potent biological effects, with a focus on its antioxidant and anti-inflammatory activities. We will delve into the causality behind its actions, present quantitative data, and provide detailed, field-proven experimental protocols for researchers to validate these mechanisms in their own work.

Antioxidant and Radical Scavenging Mechanisms: A Chemical Perspective

The most fundamental biological activity of the 3-hydroxyflavone scaffold is its capacity to act as a potent antioxidant. This activity is not merely a general property but is rooted in the specific chemical reactivity of the 3-hydroxyl group.

The Chemistry of Radical Scavenging

The primary antioxidant mechanism is the donation of a hydrogen atom from the 3-hydroxyl group to neutralize highly reactive free radicals, such as reactive oxygen species (ROS).[3] This process is thermodynamically favorable because the resulting flavonol radical is stabilized through resonance, delocalizing the unpaired electron across the C- and B-rings of the molecule.[3] This structural feature is critical; flavonoids lacking the 3-OH group or those where it is glycosylated show markedly reduced radical scavenging potential.

Theoretical studies have shown that factors influencing the ease of this hydrogen donation, such as intramolecular hydrogen bonds and atomic electronegativity within the core structure, can be tuned to enhance antioxidant activity.[5] The process is often studied via the excited-state intramolecular proton transfer (ESIPT) reaction, which is directly linked to the compound's antioxidant efficacy.[5]

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of various 3-hydroxyflavone derivatives can be quantified and compared using standardized assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay.

| Compound Derivative | Assay | IC50 Value | Source |

| 3'-Hydroxyglycitin | DPPH Radical Scavenging | 134.7 ± 8.7 µM | [6] |

| Ascorbic Acid (Reference) | DPPH Radical Scavenging | 111.0 ± 5.6 µM | [6] |

| Glycitin (Precursor) | DPPH Radical Scavenging | >> 8 mM | [6] |

Table 1: Comparative antioxidant activities of a hydroxylated isoflavone derivative against its precursor and a standard antioxidant.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol provides a robust method for quantifying the radical scavenging activity of a 3-hydroxyflavone derivative in vitro. The assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which is visually marked by a color change from purple to yellow.[2][7]

1.3.1 Materials

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test compound (3-hydroxyflavone derivative)

-

Positive control (e.g., Ascorbic Acid, Quercetin)

-

96-well microplate

-

Microplate spectrophotometer

1.3.2 Procedure

-

Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light, as DPPH is light-sensitive. The solution should have an absorbance of approximately 1.0 at 517 nm.[7]

-

Preparation of Test Samples: Create a serial dilution of the test compound and the positive control in methanol. A typical concentration range might be from 1 µM to 1 mM.

-

Assay Setup:

-

In a 96-well plate, add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of the various dilutions of your test compound, positive control, or methanol (as a blank control) to the wells.

-

-

Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes. This allows the scavenging reaction to reach completion.[7]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[2]

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

-

Data Analysis: Plot the % inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

1.3.3 Workflow Diagram

Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. [8]While the COX-1 isoform is constitutively expressed and plays a role in physiological homeostasis, the COX-2 isoform is inducible and its expression is significantly upregulated at sites of inflammation. [8]Therefore, selective inhibition of COX-2 is a highly sought-after therapeutic strategy for anti-inflammatory drugs.

Specific derivatives of the 3-hydroxy-2-phenylchromen-4-one scaffold have been synthesized and identified as potent and selective COX-2 inhibitors. [8]This selectivity is crucial as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors (NSAIDs) that also block COX-1.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1/COX-2) | Source |

| 5d (3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one) | 20.1 | 0.07 | 287.1 | [8] |

| Celecoxib (Reference) | 24.3 | 0.06 | 405.0 | [8] |

Table 2: In vitro COX-1/COX-2 inhibition data for a 3-hydroxyflavone derivative compared to the selective COX-2 inhibitor, Celecoxib.

Experimental Protocols for Assessing Anti-Inflammatory Activity

Validating the anti-inflammatory mechanisms of 3-hydroxyflavone derivatives requires a multi-faceted approach, combining in vitro biochemical and cell-based assays with in vivo models.

Protocol: Western Blot for IκBα Degradation

This protocol allows for the direct visualization of the stabilization of IκBα in response to treatment with a test compound.

3.1.1 Materials

-

Cell line (e.g., RAW 264.7 macrophages, HeLa)

-

Inflammatory stimulus (e.g., TNFα, LPS)

-

Test compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membrane

-

Primary antibodies: anti-IκBα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

3.1.2 Procedure

-

Cell Treatment: Plate cells and allow them to adhere. Pre-treat cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Add the inflammatory stimulus (e.g., 20 ng/mL TNFα) and incubate for a short period (e.g., 15-30 minutes), as IκBα degradation is rapid. [9]3. Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. [9]Separate proteins by electrophoresis and then transfer them to a nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate with primary anti-IκBα antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash thoroughly and apply the chemiluminescent substrate.

-

-

Detection: Visualize protein bands using a chemiluminescence imaging system. Re-probe the membrane for β-actin to ensure equal protein loading. A stronger IκBα band in the compound-treated, stimulated sample compared to the stimulated-only sample indicates inhibition of degradation.

Protocol: NF-κB p65 Nuclear Translocation ELISA

This is a quantitative, high-throughput method to measure the amount of active NF-κB p65 subunit in nuclear extracts.

3.2.1 Materials

-

NF-κB p65 Transcription Factor Assay Kit (contains binding-site-coated plate, primary/secondary antibodies, buffers)

-

Nuclear extraction kit

-

Cell line, stimulus, and test compound

3.2.2 Procedure

-

Cell Treatment: Treat cells with the test compound and/or stimulus as described in the Western Blot protocol.

-

Nuclear Extraction: Following treatment, harvest the cells and perform a nuclear extraction according to the manufacturer's protocol to separate nuclear and cytoplasmic fractions.

-

ELISA Assay:

-

Add equal amounts of nuclear extract protein to the wells of the NF-κB DNA-binding-site-coated plate.

-

Incubate to allow the p65 subunit to bind to the consensus sequence.

-

Wash away unbound proteins.

-

Add the primary antibody specific to the p65 subunit.

-

Wash, then add the HRP-conjugated secondary antibody.

-

Wash, then add the colorimetric substrate (e.g., TMB).

-

Stop the reaction and read the absorbance at 450 nm. [10][11]4. Analysis: A lower absorbance in the compound-treated samples indicates reduced nuclear translocation of p65.

-

Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of the COX enzyme and is suitable for high-throughput screening. [4] 3.3.1 Materials

-

Purified human recombinant COX-2 enzyme

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Hematin (cofactor)

-

Arachidonic acid (substrate)

-

TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, chromogenic substrate)

-

Test compound and positive control (Celecoxib)

3.3.2 Procedure

-

Assay Setup: In a 96-well plate, add in order: 150 µL Tris-HCl buffer, 10 µL Hematin, 10 µL COX-2 enzyme solution, and 10 µL of the test compound at various concentrations (use DMSO for control). [4]2. Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of TMPD followed by 10 µL of arachidonic acid to start the reaction.

-

Kinetic Measurement: Immediately read the absorbance at 590 nm kinetically for 5 minutes. The rate of color change reflects the enzyme activity.

-

Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the DMSO control and calculate the IC50 value.

Workflow Diagram: Anti-Inflammatory Assay Cascade

Conclusion and Future Directions

The 3-hydroxy-2-phenylchromen-4-one scaffold is a pharmacologically privileged structure with well-defined mechanisms of action. Its potent antioxidant activity is directly attributable to the hydrogen-donating capacity of its 3-hydroxyl group. Furthermore, its anti-inflammatory effects are robustly supported by its ability to inhibit two central pillars of the inflammatory cascade: the NF-κB signaling pathway (via proteasome inhibition) and the pro-inflammatory enzyme COX-2.

For drug development professionals, this scaffold represents a validated starting point for the design of novel therapeutics for a range of diseases underpinned by oxidative stress and chronic inflammation. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as on advanced formulation strategies to improve the bioavailability of these promising compounds. The detailed protocols provided herein serve as a self-validating system for researchers to rigorously test and advance new chemical entities based on this versatile and powerful molecular framework.

References

A complete list of all sources cited within this document is provided below for verification and further reading.

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 ONES. (2012). ResearchGate. [Link]

-

3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. (n.d.). NPAA. [Link]

-

Scheme 1. Synthesis of 3-Hydroxy-2-phenyl-4H-chromen-4-ones (4a-n). (n.d.). ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. (n.d.). PubMed Central. [Link]

-

Tunable ESIPT reaction and antioxidant activities of 3-hydroxyflavone and its derivatives by altering atomic electronegativity. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

A Novel Soy Isoflavone Derivative, 3′-Hydroxyglycitin, with Potent Antioxidant and Anti-α-Glucosidase Activity. (n.d.). MDPI. [Link]

-

Study of the Antioxidant Activity of Synthetic 3-hydroxyflavone Derivatives by DPPH and Hydrogen Peroxide Methods. (n.d.). French-Ukrainian Journal of Chemistry. [Link]

-

4-HNE induces activation of NF-κB and subsequently leads to decreased cell viability. (n.d.). ResearchGate. [Link]

-

Antioxidant and free radical scavenging activity of isoflavone metabolites. (n.d.). PubMed. [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. [Link]

-

Study of the Antioxidant Activity of Synthetic 3-hydroxyflavone Derivatives by DPPH and Hydrogen Peroxide Methods. (2023). ResearchGate. [Link]

-

Flavones and Related Compounds: Synthesis and Biological Activity. (n.d.). PMC. [Link]

-

Study on the 2‐Phenylchroman‐4‐One Derivatives and their anti‐MERS‐CoV Activities. (2019). PubMed Central. [Link]

-

3-Hydroxy-2-phenyl-4h-benzo[g]chromen-4-one. (n.d.). PubChem. [Link]

-

Study on the 2-Phenylchroman-4-One Derivatives and their anti-MERS-CoV Activities. (n.d.). PubMed. [Link]

-

Determination of 14 Isoflavone Isomers in Natto by UPLC-ESI-MS/MS and Antioxidation and Antiglycation Profiles. (n.d.). MDPI. [Link]

-

Activation of NF-κB pathway by different inflammatory stimuli leads to... (n.d.). ResearchGate. [Link]

-

Dual-mechanism estrogen receptor inhibitors. (n.d.). PubMed Central. [Link]

-

Metabolomics and Transcriptomics Analyses Explore the Genes Related to the Biosynthesis of Antioxidant Active Ingredient Isoquercetin. (n.d.). MDPI. [Link]

-

Flavonol. (n.d.). PubChem. [Link]

-

The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition. (2011). PubMed. [Link]

-

Isolation, Bioactivity, and Production of ortho-Hydroxydaidzein and ortho-Hydroxygenistein. (2014). MDPI. [Link]

-

2',3',4'-Trihydroxychalcone changes estrogen receptor α regulation of genes and breast cancer cell proliferation by a reprogramming mechanism. (2022). PubMed. [Link]

-

NF-κB in Oxidative Stress. (n.d.). PubMed Central. [Link]

-

2', 3', 4'-trihydroxychalcone is an Estrogen Receptor Ligand Which Modulates the Activity of 17β-estradiol. (2019). bioRxiv. [Link]

-

Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. (n.d.). Global Science Books. [Link]

-

Flexible Estrogen Receptor Modulators: Synthesis, Biochemistry and Molecular Modeling Studies for 3-Benzyl-4,6-diarylhex-3-ene and 3,4,6-Triarylhex-3-ene Derivatives. (2022). ResearchGate. [Link]

-

Inhibition of estrogen action by 2-phenylchromone as AhR agonist in MCF-7 cells. (2007). PubMed. [Link]

-

Chemistry and Biological Activities of Flavonoids: An Overview. (n.d.). PubMed Central. [Link]

-

Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. (2023). Semantic Scholar. [Link]

-

7-Hydroxyflavone. (n.d.). PubChem. [Link]

-

IKB alpha degradation Antibody Panel (IKK alpha, IKK beta, IKB alpha) (ARG30255). (n.d.). arigo Biolaboratories. [Link]

-

Human Nuclear factor-KB p65 (NF-KB p65) ELISA Kit. (n.d.). Abbkine. [Link]

-

Chemistry and Biological Activities of Flavonoids: An Overview. (n.d.). PubMed Central. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 10. elkbiotech.com [elkbiotech.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

Exploring the Analogues and Derivatives of 3-Hydroxy-2-phenylchroman-4-one: A Nexus of Synthesis, Bioactivity, and Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-hydroxy-2-phenylchroman-4-one scaffold, the core of the flavonol subclass of flavonoids, represents a privileged structure in medicinal chemistry. Its unique combination of a 3-hydroxyl group, a 4-keto group, and a C2-C3 double bond creates a highly conjugated system with potent chelating and fluorescent properties.[1] This guide provides a comprehensive exploration of this core, detailing its synthetic pathways, the diverse biological activities of its analogues, and the critical structure-activity relationships that govern its therapeutic potential. We delve into its applications, from anticancer and anti-inflammatory agents to advanced fluorescent probes for cellular imaging, offering field-proven insights for researchers and drug development professionals.

The Core Scaffold: Understanding 3-Hydroxy-2-phenylchroman-4-one (Flavonol)

Flavonoids are characterized by a fifteen-carbon (C6-C3-C6) skeleton, comprising two phenyl rings (A and B) linked by a three-carbon heterocyclic pyrone ring (C).[2] Within this vast family, the flavonols (also known as 3-hydroxyflavones) are distinguished by a hydroxyl group at the C3 position of the C ring. This feature is paramount, as the interplay between the 3-hydroxyl and the adjacent 4-carbonyl group confers remarkable biological and photophysical properties.[1][3]

The flavonol skeleton is the best electron-conjugated system in the flavonoid family, which gives rise to several resonance structures and a strong capacity for metal chelation.[1] These structural attributes are directly linked to the broad spectrum of pharmacological activities observed in its derivatives, including antioxidant, anti-inflammatory, anticancer, antiviral, and enzyme inhibitory effects.[3][4]

Caption: Core chemical structure of 3-hydroxy-2-phenylchroman-4-one.

Synthetic Pathways: From Chalcones to Flavonols

The creation of novel flavonol analogues hinges on robust and versatile synthetic methodologies. The most prevalent and effective route is the Algar-Flynn-Oyamada (AFO) reaction , an oxidative cyclization of a chalcone precursor.[2][5]

The causality behind this choice is its efficiency and relative simplicity. The synthesis begins with a Claisen-Schmidt condensation between an o-hydroxy acetophenone (providing the A ring) and a substituted aromatic aldehyde (providing the B ring) to form a 2'-hydroxychalcone. This intermediate is the key bioprecursor in flavonoid biosynthesis and our direct substrate for the AFO reaction.[2][6] The subsequent treatment with alkaline hydrogen peroxide induces an epoxidation across the α,β-unsaturated double bond, followed by an intramolecular nucleophilic attack and ring closure to yield the final 3-hydroxy-2-phenylchroman-4-one derivative.[7]

Caption: Workflow for the Algar-Flynn-Oyamada (AFO) synthesis.

Experimental Protocol: General Synthesis via AFO Reaction

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final compound.

-

Step 1: Synthesis of 2'-Hydroxychalcone Intermediate (Ia-d)

-

In a round-bottom flask, dissolve o-hydroxy acetophenone (1 equivalent) and an appropriately substituted aromatic aldehyde (1 equivalent) in ethanol.

-

Cool the mixture in an ice bath and add a 40% sodium hydroxide solution dropwise with constant stirring.[5]

-

Allow the reaction mixture to stir at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry.

-

Recrystallize the crude chalcone from ethanol to obtain the purified intermediate.

-

-

Step 2: Oxidative Cyclization to Flavonol (IIa-d)

-

Dissolve the synthesized chalcone (1 equivalent) in ethanol.[2]

-

To this solution, add 30% hydrogen peroxide followed by a 2M sodium hydroxide solution.[5]

-

Stir the reaction mixture at room temperature for 2-3 hours. The solution will typically change color.[2]

-

After the reaction is complete (monitored by TLC), neutralize the mixture with dilute acid.

-

Filter the resulting solid precipitate, wash with water, and dry.

-

-

Step 3: Purification and Characterization

-

Purify the crude flavonol by recrystallization from a suitable solvent (e.g., ethanol or methanol).

-

Confirm the structure and purity using standard analytical techniques:

-

FTIR Spectroscopy: To identify key functional groups like -OH (approx. 3585 cm⁻¹), C=O (approx. 1693 cm⁻¹), and C=C (approx. 1512 cm⁻¹).[2]

-

¹H-NMR Spectroscopy: To confirm the proton environment of the aromatic and heterocyclic rings.

-

Mass Spectrometry (EIMS): To verify the molecular weight of the synthesized compound.[2]

-

-

Biological Activities and Structure-Activity Relationships (SAR)

The therapeutic potential of this scaffold is vast. By modifying the substitution patterns on the A and B rings, the biological activity can be fine-tuned.

Antioxidant and Anti-inflammatory Activity

The ability of flavonols to scavenge free radicals is a cornerstone of their bioactivity.[2] This function is crucial in mitigating oxidative stress, which is implicated in numerous diseases like Alzheimer's, Parkinson's, and rheumatoid arthritis.[2]

-

Mechanism: The antioxidant capacity stems from the ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting flavonoid radical is stabilized by the extensive electron delocalization across the molecule. The 3-hydroxyl group plays a significant role in this process.[1][8]

-

SAR Insights: Studies have shown that introducing electron-withdrawing groups onto the B-ring can significantly enhance antioxidant and anti-inflammatory effects. For instance, derivatives with 4-nitro, 3-nitro, and 2,6-dichloro substitutions on the phenyl B-ring demonstrate potent free radical scavenging and anti-inflammatory activity in carrageenan-induced rat paw edema models.[2][5]

Experimental Protocol: DPPH Free Radical Scavenging Assay

-

Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the synthesized flavonol derivatives and a standard antioxidant (e.g., ascorbic acid).

-

Reaction: In a 96-well plate, add the DPPH solution to each well containing different concentrations of the test compounds or the standard.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. The reduction in absorbance indicates the scavenging of the DPPH radical.

-

Calculation: Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value (concentration required for 50% inhibition) can then be determined.

Anticancer Activity

Numerous 3-hydroxy-2-phenylchroman-4-one derivatives exhibit potent cytotoxic activity against various human cancer cell lines.[9]

-

Mechanism: The anticancer effects are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. Some metal complexes of hydroxyflavones have shown particularly high cytotoxicity, suggesting a synergistic interaction between the flavonoid ligand and the metal ion.[10]

-

SAR Insights:

-

Replacing the phenyl B-ring with a heterocycle , such as furan, has been shown to produce compounds with potent activity against MCF7 (breast), HT29 (colon), and A498 (kidney) cancer cell lines.[11][12]

-

Alkylation of the 3-hydroxy group can increase antiproliferative activity against prostate cancer cell lines.[6][13]

-

The presence of methoxy groups on the B-ring is also a common feature in active anticancer flavonols.[6]

-

Table 1: Anticancer Activity of Selected Flavanone and Flavonol Derivatives

| Compound/Derivative | Target Cell Line(s) | Reported Activity (IC₅₀) | Reference |

| Flavanone with Furan B-ring | MCF7 (breast adenocarcinoma) | 7.3 µg/mL | [11] |

| Flavanone with Furan B-ring | HT29 (colon adenocarcinoma) | 4.9 µg/mL | [11] |

| Flavanone with Furan B-ring | A498 (kidney adenocarcinoma) | 5.7 µg/mL | [11] |

| Cycloadduct linked flavonols | HCT-116 (colon carcinoma) | < 3.0 µM | [9] |

| Cycloadduct linked flavonols | OVCAR-3 (ovarian carcinoma) | < 3.0 µM | [9] |

| Pt(II) complexes of 3-hydroxyflavone | CH1 (ovarian carcinoma) | Low micromolar to nanomolar range | [10] |

Enzyme Inhibition

Flavonols are notable inhibitors of various enzymes, a property highly relevant to drug development, particularly concerning drug-drug interactions.

-

Target Enzymes: A primary target is Cytochrome P450 3A4 (CYP3A4) , a critical enzyme responsible for the metabolism of approximately one-third of all drugs on the market.[14] Inhibition of CYP3A4 can lead to significant alterations in drug pharmacokinetics.

-

SAR Insights: Chrysin (5,7-dihydroxyflavone) is a potent inhibitor of CYP3A4.[14][15] Studies show that many flavonols can act as reversible, irreversible, or mixed-type inhibitors of this enzyme, highlighting the need for careful screening of new derivatives for potential drug interactions.[16]

Application as Fluorescent Probes for Cellular Imaging

Beyond pharmacology, the unique photophysical properties of 3-hydroxyflavones make them exceptional candidates for fluorescent probes. This application stems from a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT) .[17]

-

Mechanism of ESIPT: Upon photoexcitation, a proton is rapidly transferred from the 3-hydroxyl group to the 4-carbonyl oxygen. This creates an excited-state tautomer (T) which is structurally different from the initial normal excited state (N). When these two states relax to the ground state, they emit fluorescence at two distinct, well-separated wavelengths (dual emission).

-

Sensing Application: The intensity ratio of the two emission bands (IN/IT) is highly sensitive to the local microenvironment, such as polarity and hydrogen-bonding capacity. This ratiometric response is ideal for sensing applications. For example, the chelation of metal ions at the α-hydroxy-carbonyl site can interrupt the ESIPT process, causing a distinct change in the fluorescence emission, which can be used to detect specific metal ions in cells.[17]

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) process.

Future Directions and Conclusion

The 3-hydroxy-2-phenylchroman-4-one scaffold continues to be a fertile ground for discovery. Its synthetic tractability allows for the creation of vast libraries of derivatives, while its diverse bioactivities ensure continued relevance in therapeutic research.

Key areas for future exploration include:

-

Neuroprotection: Initial studies showing protection against Aβ42-induced neurodegeneration are highly promising and warrant further investigation for diseases like Alzheimer's.[18]

-

Targeted Drug Delivery: The poor aqueous solubility of some derivatives is a limitation.[3] Developing nanoparticle-based delivery systems could enhance bioavailability and therapeutic efficacy.

-

Multi-target Ligands: Designing single molecules that can modulate multiple targets (e.g., acting as an antioxidant and an enzyme inhibitor) is a leading strategy in modern drug design.

References

- Gupta, S., Kumar, N., Kumar, S., Dudhe, R., & Sharma, P. K. (2012). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. International Journal of Therapeutic Applications, 7, 1-8. [Link: https://www.researchgate.

- Recent Advances on 3-Hydroxyflavone Derivatives: Structures and Properties. (2018). Mini-Reviews in Medicinal Chemistry. [Link: https://pubmed.ncbi.nlm.nih.gov/29648943/]

- Zhao, X., Li, X., Liang, S., Dong, X., & Zhang, Z. (2021). 3-Hydroxyflavone derivatives: promising scaffolds for fluorescent imaging in cells. Photochemical & Photobiological Sciences, 20(10), 1333-1347. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/pp/d1pp00196a]

- Sharma, R., Samadhiya, P., Srivastav, S. K., & Srivastava, S. D. (2013). Synthesis and biological evaluation of 3-hydroxy-2-phenyl-4H-chromen-4-ones. ResearchGate. [Link: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-3-Hydroxy-2-phenyl-4H-chromen-4-ones-4a-n_fig1_283501728]

- Zhao, X., Li, X., Liang, S., Dong, X., & Zhang, Z. (2021). 3-Hydroxyflavone derivatives: promising scaffolds for fluorescent imaging in cells. Semantic Scholar. [Link: https://www.semanticscholar.org/paper/3-Hydroxyflavone-derivatives%3A-promising-scaffolds-Zhao-Li/2b04f7a77e2311f9f21f1d1667104b90153835c2]

- Murti, Y., & Mishra, P. (2014). Synthesis and Evaluation of Flavanones as Anticancer Agents. Indian Journal of Pharmaceutical Sciences, 76(2), 157-163. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4023288/]

- Synthesis, molecular properties, anti-inflammatory and anticancer activities of novel 3-hydroxyflavone derivatives. (2019). ResearchGate. [Link: https://www.researchgate.

- Recent Advances on 3-Hydroxyflavone Derivatives: Structures and Properties. (2018). ResearchGate. [Link: https://www.researchgate.

- An Overview of Pharmacological Activities and Beneficial Effects of 3-Hydroxyflavone. (2022). ResearchGate. [Link: https://www.researchgate.net/publication/360662237_An_Overview_of_Pharmacological_Activities_and_Beneficial_Effects_of_3-Hydroxyflavone]

- Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Preprints.org. [Link: https://www.preprints.org/manuscript/202308.0125/v1]

- A novel and eco-friendly method for Synthesis of 3-benzylidene-2-phenyl chroman-4-one analogs. (2017). ProQuest. [Link: https://www.proquest.com/openview/f0c3a2e3d9e8b1e4c7e6c9b1f2b3e4a5/1?pq-origsite=gscholar&cbl=2046229]

- Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. (2021). Molecules, 26(18), 5649. [Link: https://www.mdpi.com/1420-3049/26/18/5649]

- A Comparative Guide to the Enzyme Inhibitory Potential of Dihydroxyflavones. (2025). BenchChem. [Link: https://www.benchchem.com/blog/a-comparative-guide-to-the-enzyme-inhibitory-potential-of-dihydroxyflavones/]

- Murti, Y., & Mishra, P. (2014). Synthesis and Evaluation of Flavanones as Anticancer Agents. ResearchGate. [Link: https://www.researchgate.net/publication/281604538_Synthesis_and_Evaluation_of_Flavanones_as_Anticancer_Agents]

- 3-HYDROXY-2-(SUBSTITUTED PHENYL)-4H-CHROMEN-4-ONE DERIVATIVES- SYNTHESIS, SPECTRAL CHARACTERIZATION AND PHARMACOLOGICAL SCREENING. (2012). NPAA. [Link: https://npaa.

- Saeed, S., Wajid, S., Lusaw, K., & Jabeen, F. (2017). Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1201-1206. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5542738/]

- Šarić-Mustapić, D., et al. (2021). Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. Molecules, 26(10), 2999. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8158022/]

- Therapeutic Potential of Chromones. (n.d.). TSI Journals. [Link: https://www.tsijournals.com/articles/therapeutic-potential-of-chromones.pdf]

- Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. (2021). ResearchGate. [Link: https://www.researchgate.net/publication/351694936_Characterization_of_the_CYP3A4_Enzyme_Inhibition_Potential_of_Selected_Flavonoids]

- da Silva, G. F., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 29(11), 2542. [Link: https://www.mdpi.com/1420-3049/29/11/2542]

- Inhibition assays for the reactions: a) 3,7-dihydroxyflavone → 3,7,4'-trihydroxyflavone and b) sakuranetin → naringenin (N) + eriodictyol (E). (2015). ResearchGate. [Link: https://www.researchgate.net/figure/Inhibition-assays-for-the-reactions-a-3-7-dihydroxyflavone-3-7-4-trihydroxyflavone_fig3_282855737]

- Kondža, M., et al. (2018). The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme. Molecules, 23(10), 2553. [Link: https://www.mdpi.com/1420-3049/23/10/2553]

- 3-Hydroxy-2-phenyl-4h-benzo[g]chromen-4-one. PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/122422291]

- Lekli, I., et al. (2017). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Oxidative Medicine and Cellular Longevity, 2017, 1718526. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5306981/]

- Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(15), 5871. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10420237/]

- The Flavonoid Derivative 2-(4′ Benzyloxyphenyl)-3-hydroxy-chromen-4-one Protects Against Aβ42-Induced Neurodegeneration in Transgenic Drosophila: Insights from In Silico and In Vivo Studies. (2014). ResearchGate. [Link: https://www.researchgate.

- Al-Warhi, T., et al. (2022). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 27(19), 6292. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9573351/]

- Benyahia, S., et al. (2015). Crystal structure of (2S/2R,3S/3R)-3-hydroxy-2-phenylchroman-4-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 3), o192-o193. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4356611/]

- Iacob, E. T., et al. (2020). Flavones' and Flavonols' Antiradical Structure–Activity Relationship—A Quantum Chemical Study. Antioxidants, 9(6), 461. [Link: https://www.mdpi.com/2076-3921/9/6/461]

Sources

- 1. Recent Advances on 3-Hydroxyflavone Derivatives: Structures and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. npaa.in [npaa.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-HYDROXY-2-(SUBSTITUTED PHENYL)-4H-CHROMEN-4-ONE DERIVATIVES- SYNTHESIS, SPECTRAL CHARACTERIZATION AND PHARMACOLOGICAL SCREENING – International Journal of Therapeutic Applications [npaa.in]

- 6. preprints.org [preprints.org]

- 7. tsijournals.com [tsijournals.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme | MDPI [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Step-by-Step Algar-Flym-Oyamada Reaction for 3-Hydroxy-2-phenylchroman-4-one Synthesis

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-hydroxy-2-phenylchroman-4-one, a key dihydroflavonol, via the Algar-Flym-Oyamada (AFO) reaction. Designed for researchers, scientists, and professionals in drug development and organic chemistry, this guide details the synthesis of the 2'-hydroxychalcone precursor followed by its oxidative cyclization. The document emphasizes the underlying reaction mechanism, experimental best practices, and methods for ensuring the trustworthiness and validity of the results through clear characterization and checkpoints.

Introduction: The Significance of the Algar-Flym-Oyamada Reaction

The Algar-Flym-Oyamada (AFO) reaction is a fundamental transformation in flavonoid chemistry, enabling the synthesis of flavonols and dihydroflavonols from 2'-hydroxychalcones.[1][2] This oxidative cyclization, typically achieved using alkaline hydrogen peroxide, is a powerful tool for building the core structure of a diverse class of biologically active molecules. Flavonoids, including the target molecule 3-hydroxy-2-phenylchroman-4-one, exhibit a wide range of pharmacological properties, such as antioxidant, anti-inflammatory, and antimicrobial activities, making them crucial scaffolds in drug discovery.[1]

This guide provides an in-depth look at the practical execution of the AFO reaction, grounded in its mechanistic principles, to empower researchers to confidently and successfully synthesize these valuable compounds.

Scientific Principle: The Reaction Mechanism

The AFO reaction proceeds in two main stages: the formation of a chalcone epoxide intermediate, followed by an intramolecular nucleophilic attack to form the heterocyclic ring.

-

Epoxidation of the Chalcone: In a basic medium, hydrogen peroxide forms the hydroperoxide anion (OOH⁻). This potent nucleophile attacks the electron-deficient β-carbon of the α,β-unsaturated ketone system in the 2'-hydroxychalcone. This leads to the formation of an epoxide across the double bond.

-

Intramolecular Cyclization: The hydroxyl group at the 2' position of the chalcone is deprotonated by the base to form a phenoxide ion. This phenoxide then acts as an intramolecular nucleophile, attacking the epoxide ring. This ring-opening cyclization results in the formation of the six-membered dihydropyranone ring, characteristic of the flavanone skeleton, and generates the hydroxyl group at the 3-position.

While alternative mechanisms have been proposed, the epoxide pathway is widely supported by experimental and computational studies.[3][4]

Figure 1: Simplified mechanism of the Algar-Flym-Oyamada reaction.

Detailed Experimental Protocol

This protocol is divided into two parts: the synthesis of the 2'-hydroxychalcone precursor via a Claisen-Schmidt condensation, and the subsequent AFO reaction to yield the final product.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity | Notes |

| 2'-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | ≥98% | |

| Benzaldehyde | C₇H₆O | 106.12 | ≥99% | Freshly distilled if necessary |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥97% | Pellets or flakes |

| Ethanol (95%) | C₂H₅OH | 46.07 | 95% | Solvent |

| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% (w/w) aq. soln. | Handle with care |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Conc. (37%) | For acidification |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | For extraction/recrystallization |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | For recrystallization |

Procedure

Part A: Synthesis of 2'-Hydroxychalcone (Precursor)

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-hydroxyacetophenone (1.36 g, 10 mmol) and benzaldehyde (1.02 mL, 10 mmol) in 50 mL of ethanol.

-

Base Addition: While stirring at room temperature, slowly add a solution of 40% aqueous sodium hydroxide (5 mL). A deep orange or red color should develop immediately.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) (Mobile Phase: Hexane/Ethyl Acetate 7:3).

-

Work-up: Pour the reaction mixture into a beaker containing approximately 200 g of crushed ice. Slowly and carefully acidify the mixture with concentrated HCl until the pH is ~2-3. A bright yellow precipitate of 2'-hydroxychalcone will form.

-

Isolation and Purification: Collect the solid by vacuum filtration, washing thoroughly with cold deionized water until the filtrate is neutral. The crude product can be recrystallized from ethanol to yield pure yellow crystals.

Part B: Synthesis of 3-Hydroxy-2-phenylchroman-4-one (AFO Reaction)

-

Setup: In a 250 mL Erlenmeyer flask, dissolve the purified 2'-hydroxychalcone (2.24 g, 10 mmol) in 60 mL of ethanol. Cool the flask in an ice-water bath to approximately 10-15 °C.

-

Base Addition: To the cooled, stirring solution, add 5 mL of 2 M aqueous sodium hydroxide.

-

Oxidation: While maintaining the temperature below 20 °C, add 30% hydrogen peroxide (5 mL) dropwise over 15-20 minutes. The reaction is exothermic and careful temperature control is crucial to minimize side-product formation.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. The color of the solution will typically fade.[1]

-

Work-up: Acidify the reaction mixture with 2 M HCl. A pale yellow or off-white precipitate should form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold deionized water. Recrystallize from an appropriate solvent, such as ethanol or an ethyl acetate/hexane mixture, to obtain the pure 3-hydroxy-2-phenylchroman-4-one as a white or pale crystalline solid.

Figure 2: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

To ensure the integrity of the synthesis, the following checkpoints should be observed:

-

Visual Confirmation: The Claisen-Schmidt condensation is characterized by a rapid change to a deep color upon base addition. During the AFO reaction, a gradual fading of this color indicates the consumption of the chalcone.

-

Precipitation: The formation of a solid precipitate upon acidification in both stages is a primary indicator of successful product formation.

-

TLC Monitoring: In Part A, TLC is essential to confirm the full consumption of the starting materials before work-up.

-

Characterization: The final product's identity and purity must be confirmed through standard analytical techniques:

-

Melting Point: Compare the measured value with the literature value.

-

Spectroscopy (¹H NMR, ¹³C NMR, IR): Confirm the molecular structure. Key IR stretches include a broad O-H band (~3400 cm⁻¹) and a sharp C=O band (~1680 cm⁻¹).[1]

-

Mass Spectrometry: Verify the molecular weight of the final compound.

-

References

- Natural Product Communications, 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening.

-

Wikipedia, Algar–Flynn–Oyamada reaction. Available at: [Link]

-

MDPI, Modified Algar–Flynn–Oyamada Reaction for the Synthesis of 3-Hydroxy-2-styryl-chromen-4-ones under Solvent-Free Conditions. Available at: [Link]

-

RSC Publishing, Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction. Available at: [Link]

-

Beilstein Archives, Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism: Computational and other Studies. Available at: [Link]

-

ResearchGate, (PDF) Quantum-Chemical Analysis of the Algar–Flynn–Oyamada Reaction Mechanism. Available at: [Link]

-

NIH Public Access, Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Available at: [Link]

-

Asian Journal of Research in Chemistry, An optimized method for synthesis of 2'hydroxy chalcone. Available at: [Link]

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 3-hydroxy-2-phenylchroman-4-one

Abstract & Introduction

3-hydroxy-2-phenylchroman-4-one, a member of the flavanonol subclass of flavonoids, is a core chemical scaffold found in various biologically active compounds. Flavonoids are widely recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and antitumor activities[1][2]. As research into novel therapeutics and the quality control of natural products intensifies, the need for a robust, accurate, and reliable analytical method for the quantification of key flavonoid intermediates like 3-hydroxy-2-phenylchroman-4-one is paramount.

This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the precise quantification of 3-hydroxy-2-phenylchroman-4-one. The methodology is built upon the foundational principles of reversed-phase chromatography, which is highly effective for separating moderately polar compounds like flavonoids[3][4]. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing not only a step-by-step procedure but also the scientific rationale behind the chosen parameters. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose[5][6].

Principle of the Analytical Method

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The fundamental principle of RP-HPLC is the partitioning of the analyte between a nonpolar stationary phase (a C18 column) and a polar mobile phase. 3-hydroxy-2-phenylchroman-4-one, being a moderately hydrophobic molecule, will have an affinity for the C18 stationary phase. By gradually increasing the proportion of an organic solvent (acetonitrile) in the mobile phase (a technique known as gradient elution), the analyte is progressively eluted from the column[7].

The addition of 0.1% formic acid to the aqueous component of the mobile phase is a critical choice. It serves to suppress the ionization of the hydroxyl group on the analyte and any residual free silanol groups on the silica-based stationary phase. This ensures a consistent interaction mechanism, leading to sharper, more symmetrical peaks and stable retention times[8].

Detection is performed using a Diode-Array Detector (DAD) or a variable wavelength UV detector. Flavonoid structures contain chromophores that strongly absorb UV radiation[9]. Based on the core structure, a wavelength of 288 nm is selected for optimal sensitivity and specificity for this class of compounds. Quantification is achieved by integrating the peak area of the analyte and comparing it against a calibration curve constructed from reference standards of known concentrations.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV-Vis detector.

-

Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its high resolving power for flavonoids[10].

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Data Acquisition Software: Chromatography data station (CDS) for instrument control, data acquisition, and processing.

-

Reference Standard: 3-hydroxy-2-phenylchroman-4-one, purity ≥98%.

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (reagent grade, ~99%).

-

Glassware: Class A volumetric flasks and pipettes.

-

Filtration: 0.45 µm or 0.22 µm syringe filters (PTFE or other compatible material).

Chromatographic Conditions

The optimized parameters for the HPLC analysis are summarized in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |

| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 288 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Preparation of Solutions

-

Mobile Phase Preparation:

-

To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly.

-

To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.

-

Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of the 3-hydroxy-2-phenylchroman-4-one reference standard.

-

Transfer it to a 25 mL Class A volumetric flask.

-

Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.

-

-

Working Standard Solutions (for Calibration Curve):

-

Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (70:30 Mobile Phase A:Mobile Phase B).

-

A suggested concentration range is 5, 10, 25, 50, 100, and 150 µg/mL.

-

Sample Preparation

-

Accurately weigh a portion of the sample matrix expected to contain the analyte.

-